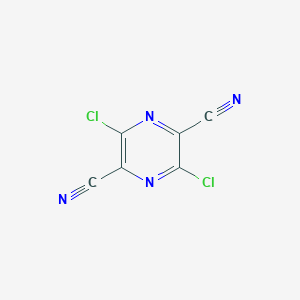

3,6-Dichloropyrazine-2,5-dicarbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C6Cl2N4 |

|---|---|

Molekulargewicht |

198.99 g/mol |

IUPAC-Name |

3,6-dichloropyrazine-2,5-dicarbonitrile |

InChI |

InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |

InChI-Schlüssel |

SILTXHLSAGGGLP-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .

Industrial Production Methods

Industrial production of 3,6-Dichloropyrazine-2,5-dicarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions involving 3,6-Dichloropyrazine-2,5-dicarbonitrile include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving 3,6-Dichloropyrazine-2,5-dicarbonitrile depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

3,6-Dichloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

a) 5,6-Dichloropyrazine-2,3-dicarbonitrile (Isomer)

- Substituent Positions: Chlorine atoms at positions 5 and 6, with cyano groups at 2 and 3.

- Reactivity: The altered substituent positions reduce symmetry, leading to distinct electronic properties. This isomer exhibits stronger electron-deficient behavior at the 2,3-cyano positions, enhancing its utility in synthesizing push-pull photoredox-active molecules .

- Applications : Preferred in optoelectronic materials due to enhanced charge-transfer capabilities compared to 3,6-dichloropyrazine-2,5-dicarbonitrile .

b) 2,6-Dichloropyridine-3,5-dicarbonitrile

- Core Structure : Pyridine ring instead of pyrazine.

- Interactions : Forms planar molecular chains via C–H⋯N and C–Cl⋯N interactions, differing from the pyrazine derivative’s hydrogen-bonded networks .

- Thermal Stability : Lower melting point (~200°C) compared to pyrazine derivatives, attributed to reduced aromatic stabilization .

a) Antimycobacterial Activity

- 3-Benzylaminopyrazine-2,5-dicarbonitrile: Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 15 µM), whereas derivatives with amino or methyl substitutions show improved efficacy (MIC = 3 µM for Derivative 8) .

b) Acetylcholinesterase (AChE) Inhibition

- 2-Aminopyridine-3,5-dicarbonitriles: Highly selective for human AChE (IC₅₀ < 1 µM), with amino groups enabling hydrogen bonding to the enzyme’s active site .

- Chlorinated Pyrazines: The absence of amino groups in 3,6-dichloropyrazine-2,5-dicarbonitrile likely diminishes AChE affinity, highlighting the critical role of substituent chemistry in bioactivity .

Thermal and Energetic Properties

a) 2,2′-Azobis(1H-Imidazole-4,5-dicarbonitrile) (TCAD)

- Thermal Stability : Decomposes at 369–371°C, with a high standard formation enthalpy (ΔfH° = 960 kJ/mol) due to its azo bridge and nitrogen-rich structure .

- Comparison : 3,6-Dichloropyrazine-2,5-dicarbonitrile lacks the azo group, resulting in lower thermal stability but reduced sensitivity to external stimuli, making it safer for industrial processing .

b) Tetrazole Derivatives

- 4,5-Di(1H-tetrazol-5-yl)-1H-imidazole : Decomposes at 227°C, significantly lower than TCAD but higher than pyrazine-dicarbonitriles. The tetrazole rings enhance energy density but reduce thermal resilience .

Data Tables

Table 1: Structural and Thermal Comparison

| Compound | Core Structure | Key Substituents | Melting Point/Decomposition (°C) | Notable Applications |

|---|---|---|---|---|

| 3,6-Dichloropyrazine-2,5-dicarbonitrile | Pyrazine | Cl (3,6); CN (2,5) | ~300 (estimated) | Pharmaceutical intermediates |

| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Pyrazine | Cl (5,6); CN (2,3) | 290–310 | Optoelectronic materials |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Pyridine | Cl (2,6); CN (3,5) | ~200 | Crystallography studies |

| TCAD | Imidazole-azo | CN (4,5); N=N bridge | 369–371 | Energetic materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.